molecular formula C17H15NO5 B10811551 Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate

Cat. No.: B10811551
M. Wt: 313.30 g/mol
InChI Key: JDZCCRLZWDIBLP-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is a chemical compound that features a benzodioxane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxane structure is known for its presence in several bioactive molecules, which makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with methyl 3-aminobenzoate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxane moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity profiles or bioactivity, making it a valuable compound for targeted research and development .

Biological Activity

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is a compound of interest due to its potential biological activities. This article reviews current research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H15_{15}N1_{1}O4_{4}
  • Molecular Weight : 285.29 g/mol

This structure includes a benzodioxin moiety which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, primarily in the context of cancer therapy and enzyme inhibition.

1. Anticancer Activity

Studies have shown that derivatives of benzodioxin compounds can inhibit cancer cell proliferation. For instance, a related compound was noted for its ability to induce apoptosis in cancer cell lines by targeting specific signaling pathways.

Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of A549 lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.

Cell Line IC50 (µM) Mechanism
A54915.0Caspase activation
HepG220.5Apoptosis induction
HCT11618.0EGFR pathway inhibition

2. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, including tyrosine kinases which are crucial in cancer progression.

Research Findings:
A recent study highlighted that this compound exhibited competitive inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity. Docking studies suggested strong binding affinity to the active site of EGFR.

Enzyme Inhibition Type Ki (nM)
EGFR Tyrosine KinaseCompetitive25

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptotic Pathways

The compound triggers apoptosis through mitochondrial pathways and caspase activation, leading to cell death in cancerous cells.

2. Signal Transduction Modulation

It modulates key signaling pathways involved in cell proliferation and survival, particularly those associated with the EGFR pathway.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-21-17(20)11-5-4-6-12(9-11)18-16(19)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZCCRLZWDIBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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